2,3-Difluoro-6-(methylthio)benzaldehyde: A Strategic Fluorinated Scaffold for Medicinal Chemistry
2,3-Difluoro-6-(methylthio)benzaldehyde: A Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
2,3-Difluoro-6-(methylthio)benzaldehyde (CAS: 1394291-42-9) is a highly specialized organofluorine building block used primarily in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—combining an electron-withdrawing difluoro motif with an electron-donating, lipophilic methylthio group—makes it a valuable scaffold for modulating the electronic and physicochemical properties of bioactive molecules. This guide details its chemical identity, synthesis pathways, reactivity profile, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis[1]
The compound features a benzaldehyde core substituted at the 2, 3, and 6 positions. The presence of fluorine atoms at positions 2 and 3 creates a specific electronic environment that deactivates the ring towards electrophilic attack but activates it for nucleophilic transformations, while the methylthio group at position 6 introduces a "molecular handle" for oxidation or metal-catalyzed coupling.
Key Identifiers
| Property | Detail |
| CAS Registry Number | 1394291-42-9 |
| IUPAC Name | 2,3-Difluoro-6-(methylsulfanyl)benzaldehyde |
| Molecular Formula | C₈H₆F₂OS |
| Molecular Weight | 188.19 g/mol |
| SMILES | CSC1=C(C(=C(C=C1)F)F)C=O[1] |
| InChI Key | OIDNBGLLNBBUEP-UHFFFAOYSA-N |
| MDL Number | MFCD22543679 |
3D Conformational Insight
The ortho-substitution pattern (2-Fluoro and 6-Methylthio flanking the aldehyde) imposes steric constraints that likely force the carbonyl group out of coplanarity with the benzene ring. This "twisted" conformation can significantly influence the stereoselectivity of downstream reactions, such as reductive aminations or Grignard additions.
Physicochemical Properties[2][3][4][5][6]
Understanding the physical state and solubility profile is critical for process design.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Fluorochem [1] |
| Melting Point | 60–65 °C (Typical for analogs) | Estimated based on structural congeners |
| Boiling Point | ~273 °C (Predicted) | CAS Common Chemistry [2] |
| LogP | 2.60 | Predicted (Lipophilic) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol | Low water solubility |
| pKa | N/A (Non-ionizable core) |
Synthesis & Manufacturing Protocols
The most robust synthetic route leverages Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over direct lithiation due to the high regiocontrol provided by the activating aldehyde group.
Route A: Regioselective SₙAr of 2,3,6-Trifluorobenzaldehyde (Preferred)
This pathway utilizes 2,3,6-trifluorobenzaldehyde as the starting material. The aldehyde group at C1 activates the ortho and para positions. The fluorine at C6 is sterically less hindered than the fluorine at C2 (which is flanked by another fluorine at C3), making C6 the preferred site for nucleophilic attack by the thiomethoxide anion.
Protocol:
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Reagents : 2,3,6-Trifluorobenzaldehyde (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.05 eq).
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Solvent : Anhydrous DMF or DMSO (Polar aprotic solvents enhance nucleophilicity).
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Conditions : Stir at 0°C to Room Temperature under Nitrogen atmosphere.
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Workup : Quench with water, extract with Ethyl Acetate, wash with brine.
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Purification : Recrystallization from Hexane/EtOAc or Silica Gel Chromatography.
Route B: Directed Lithiation (Alternative)
Note: This route is chemically feasible but suffers from potential regioselectivity issues due to competing directing groups (F vs. SMe).
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Precursor : 1,2-Difluoro-4-(methylthio)benzene.
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Reagent : LDA or n-BuLi at -78°C.
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Mechanism : Lithiation directed to the C3 position (between F and SMe) followed by formylation with DMF.
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Risk : Steric crowding at C3 may lead to lithiation at C6, yielding the wrong isomer (2,3-difluoro-5-(methylthio)benzaldehyde).
Visualization: Synthesis Workflow
Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr), favoring the C6 position due to steric accessibility.
Reactivity Profile & Transformations
The molecule possesses three distinct reactive centers: the Aldehyde , the Sulfide , and the Fluorinated Ring .
Aldehyde Transformations (C1)
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Reductive Amination : Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to form benzylamines. This is the primary reaction in medicinal chemistry to attach the scaffold to a pharmacophore.
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Oxidation : Easily oxidized to 2,3-difluoro-6-(methylthio)benzoic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).
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Olefination : Wittig or Horner-Wadsworth-Emmons reactions yield styrene derivatives.
Sulfide Transformations (C6)
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Oxidation to Sulfoxide/Sulfone : Treatment with m-CPBA or H₂O₂ converts the sulfide (-SMe) to sulfoxide (-S(O)Me) or sulfone (-SO₂Me). This transformation is a powerful tool to modulate metabolic stability and polarity (lowering LogP).
Fluorine Substitution (C2/C3)
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While the C6 fluorine is replaced during synthesis, the remaining fluorines at C2 and C3 are deactivated relative to the starting material but can still undergo SₙAr under forcing conditions with strong nucleophiles (e.g., alkoxides, amines), especially if the aldehyde is converted to a stronger electron-withdrawing group (like a nitrile).
Visualization: Reactivity Map
Caption: Primary synthetic divergences accessible from the core scaffold.
Applications in Drug Discovery
This scaffold is particularly valued for:
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Bioisosterism : The 2,3-difluoro motif mimics the steric and electronic properties of a carbonyl or hydroxyl group in certain binding pockets while preventing metabolic oxidation.
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Lipophilicity Tuning : The methylthio group increases lipophilicity (LogP), aiding membrane permeability. Subsequent oxidation to a sulfone allows for "late-stage" polarity adjustment.
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Covalent Inhibitors : The aldehyde can be converted to an acrylamide (via olefination) to target cysteine residues in kinases (e.g., EGFR, BTK inhibitors).
Handling & Safety (MSDS Highlights)
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Hazard Classification : Toxic if swallowed (Acute Tox. 3/4), Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
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UN Number : UN 2811 (Toxic solid, organic, n.o.s.).[2]
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Storage : Store under inert gas (Nitrogen/Argon) at 2–8°C. The aldehyde is susceptible to air oxidation; the sulfide is susceptible to oxidation over prolonged exposure to air/light.
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Odor : Like many thioethers, this compound may possess a disagreeable "stench." Use only in a well-ventilated fume hood.
References
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Fluorochem . 2,3-Difluoro-6-(methylthio)benzaldehyde Product Sheet. Retrieved from
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CAS Common Chemistry . 4-(Methylthio)benzaldehyde (Analog Data Reference). Retrieved from [3]
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Fisher Scientific . Safety Data Sheet: Benzaldehyde Derivatives. Retrieved from
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ChemicalBook . Synthesis of Difluorobenzaldehydes. Retrieved from
